2-(benzyloxy)-N-1,3-thiazol-2-ylbenzamide
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Description
2-(benzyloxy)-N-1,3-thiazol-2-ylbenzamide is a useful research compound. Its molecular formula is C17H14N2O2S and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.07759887 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It has been suggested that it may act downstream of rho, blocking sreL-driven transcription stimulated by Gα12Q231L, Gα13Q226L, RhoA-G14V, and RhoC-G14V . It is also suggested that it may disrupt Rho signaling through functional inhibition of SRF transcriptional activity .
Biochemical Pathways
Given its potential role in rho/srf pathway inhibition, it may impact cellular processes regulated by this pathway, including cell cycle progression, apoptosis, and cellular migration .
Result of Action
Given its potential role in rho/srf pathway inhibition, it may have effects on cellular processes regulated by this pathway .
Action Environment
Like all drugs, its action and efficacy could potentially be influenced by a variety of factors, including the physiological state of the patient, the presence of other drugs, and specific characteristics of the disease being treated .
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds, such as this one, are activated towards free radical attack . This suggests that 2-(benzyloxy)-N-1,3-thiazol-2-ylbenzamide may interact with enzymes, proteins, and other biomolecules in a way that involves free radical mechanisms .
Cellular Effects
A study has shown that a similar compound, a 2′-benzyloxy flavone, exhibits fluorescence sensing properties towards secondary chemical explosives and pH sensing . This suggests that this compound might also influence cell function by interacting with cellular signaling pathways and affecting gene expression and cellular metabolism.
Molecular Mechanism
It is known that benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the effects of such compounds can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is common for the effects of a compound to vary with dosage, with potential threshold effects observed at certain dosages and possible toxic or adverse effects at high doses .
Metabolic Pathways
It is known that drug metabolic reactions are divided into two classes, phase I and phase II metabolic reactions . This compound might be involved in similar metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels.
Transport and Distribution
It is known that AQP4 facilitators can improve glymphatic function in the brain, suggesting that similar compounds might be transported and distributed within cells and tissues in a similar manner .
Subcellular Localization
Tools like DeepLoc 2.0 can predict the subcellular localization(s) of eukaryotic proteins , suggesting that similar predictions might be possible for this compound.
Properties
IUPAC Name |
2-phenylmethoxy-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-16(19-17-18-10-11-22-17)14-8-4-5-9-15(14)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDSEPGLAUSVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.